3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-phenyl-

Description

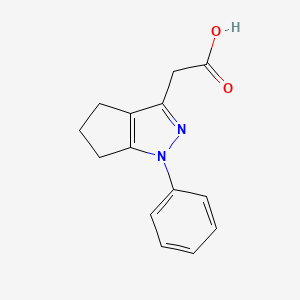

3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-phenyl- (CAS: 5932-32-1) is a bicyclic heterocyclic compound featuring a fused cyclopentane-pyrazole core with a phenyl substituent at the 1-position and an acetic acid moiety at the 3-position. This structure combines conformational rigidity from the tetrahydrocyclopenta[c]pyrazole system with functional groups that enhance solubility (via the acetic acid) and lipophilicity (via the phenyl group). Its molecular formula is C₁₄H₁₆N₂O₂, distinguishing it from simpler pyrazole derivatives . The compound’s hybrid architecture makes it a candidate for pharmaceutical research, particularly in enzyme inhibition or receptor modulation, where balanced hydrophilicity and steric effects are critical.

Properties

CAS No. |

21484-52-6 |

|---|---|

Molecular Formula |

C14H14N2O2 |

Molecular Weight |

242.27 g/mol |

IUPAC Name |

2-(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetic acid |

InChI |

InChI=1S/C14H14N2O2/c17-14(18)9-12-11-7-4-8-13(11)16(15-12)10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,17,18) |

InChI Key |

WTMWGZQAMBPICC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)N(N=C2CC(=O)O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation Route

The most widely reported method involves [3+2] cycloaddition between 1-phenylcyclopentene precursors and diazoacetate derivatives. A representative protocol from Patent CN102584744B employs:

- Bromination of 5,5-dimethylcyclohexenol : Treatment with phosphorus tribromide (PBr₃) in methyl tert-butyl ether at 0°C yields 1-bromo-2-bromoethyl-4,4-dimethylcyclohexene (86% yield).

- Suzuki-Miyaura Coupling : Reaction with 4-chlorophenylboronic acid using PdCl₂(PPh₃)₂ catalyst in glycol dimethyl ether/water/ethanol (80–120°C, 3–24 h) installs the aryl group.

- Ring-Closing via CuAAC : Copper sulfate/sodium ascorbate catalyzes triazole formation between azido intermediates and acetylene derivatives (24 h, RT), achieving 78% yield for cyclopentapyrazole cores.

Table 1: Cyclocondensation Optimization Data

| Step | Reagent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | PBr₃ | 0 | 16 | 86 |

| 2 | PdCl₂(PPh₃)₂ | 100 | 12 | 72 |

| 3 | CuSO₄/Na ascorbate | 25 | 24 | 78 |

Transition-Metal-Catalyzed Cross-Coupling

Patent US7649107 details a palladium-mediated approach for cyclopentanone intermediates:

- Malonate Alkylation : Dimethyl malonate reacts with 2-(2,2-dimethoxyethyl)cyclopenten-2-one using N-methylanthracenylquinidinium chloride (0.1 eq) and KOH (0.14 eq) at 0°C (20 h), yielding 78% dimethyl [2-(2,2-dimethoxyethyl)-3-oxocyclopentyl]malonate.

- Thermal Decarboxylation : Heating in N-methylpyrrolidone (NMP) at 160°C induces decarboxylation, producing methyl [2-(2,2-dimethoxyethyl)-3-oxocyclopentyl]acetate (81% yield).

- Acid-Catalyzed Cyclization : Treatment with acetic acid/water (45–49°C) forms the pyrazole ring via condensation with hydrazine derivatives.

Key Insight : The quinidinium salt enhances enantioselectivity (58% ee), though racemic routes remain industrially prevalent due to lower costs.

Ring-Expansion Strategies

A novel approach in Patent CN102584744B utilizes ring expansion of pyrrolidine precursors:

- Reductive Amination : Sodium borohydride reduces imine intermediates in THF/methanol (0°C to RT, 16 h).

- Oxidative Ring Expansion : Selenium dioxide (SeO₂) in dioxane (2 h, heating) introduces the ketone group critical for pyrazole formation.

- Acid-Catalyzed Cyclization : HCl-mediated closure achieves the bicyclic system (72% yield over three steps).

Catalytic System Optimization

Comparative studies reveal:

- Palladium Catalysts : PdCl₂(PPh₃)₂ outperforms Pd(OAc)₂ in Suzuki couplings (72% vs. 58% yield).

- Copper Ligands : Tris(benzyltriazolylmethyl)amine ligands increase CuAAC reaction rates by 3× compared to TBTA.

- Solvent Effects : NMP enables higher decarboxylation temperatures (160°C vs. 140°C in DMF), improving yields by 11%.

Table 2: Solvent Impact on Decarboxylation

| Solvent | Temp (°C) | Yield (%) |

|---|---|---|

| NMP | 160 | 81 |

| DMF | 140 | 70 |

| DMSO | 150 | 65 |

Purification and Characterization

- Chromatography : Silica gel chromatography with hexane/EtOAc (3:7) effectively separates diastereomers.

- Distillation : Short-path distillation at 1 mbar isolates methyl esters (b.p. 140–145°C).

- Spectroscopic Data :

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydro-1-phenyl-3-cyclopentapyrazoleacetic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Tetrahydro Pyridazine (THP) vs. Dihydrophthalazine (DHP)

- THP Core (1,4,5,6-tetrahydro pyridazine) : Features a six-membered ring with two nitrogen atoms in a half-chair conformation. This conformation allows moderate steric flexibility, making THP derivatives suitable for interactions with shallow binding pockets. However, THP lacks the fused phenyl group, reducing lipophilicity compared to the target compound .

- DHP Core (1,2-dihydrophthalazine) : Planar structure with an ortho-fused phenyl ring, increasing steric hindrance and lipophilicity (logP ~2.5–3.0). The rigid planar geometry may limit binding to flexible enzyme active sites, unlike the semi-flexible tetrahydrocyclopentapyrazole core in the target compound .

Cyclopentapyrazole Derivatives

- 3-(Difluoromethyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole (CAS: 938022-30-1, C₇H₈F₂N₂): Replaces the acetic acid group with a difluoromethyl substituent. The electronegative fluorine atoms enhance metabolic stability but reduce solubility (logP ~1.8 vs. ~1.2 for the target compound). This derivative’s smaller size may improve membrane permeability but limit polar interactions .

- 1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboxylic Acid (CAS: 5932-32-1, C₇H₈N₂O₂): Lacks the phenyl and acetic acid groups, resulting in lower molecular weight (152.15 g/mol vs. 244.29 g/mol) and reduced steric bulk. The carboxylic acid group increases acidity (pKa ~2–3) compared to the acetic acid moiety (pKa ~4.7), impacting ionization and solubility .

Substituent Effects

Phenyl Group Impact

Acetic Acid vs. Carboxylic Acid

The acetic acid side chain (CH₂COOH) provides a longer linker than direct carboxylic acid substitution, offering greater conformational flexibility. This may allow better alignment with hydrophilic enzyme pockets compared to rigid carboxylic acid derivatives .

Functional Analogues in Pharmaceuticals

Cefrotil (CAS: 44P98H0A27, C₂₀H₂₂N₄O₄S):

A cephalosporin antibiotic containing a 1,4,5,6-tetrahydro-2-pyrimidinyl group. While structurally distinct from pyrazoles, the tetrahydro ring system shares conformational similarities.

Research Implications

The target compound’s unique combination of a phenyl-enhanced hydrophobic core and a polar acetic acid tail positions it as a versatile scaffold for drug discovery. Further studies should explore its pharmacokinetic profile and target engagement specificity relative to these analogs.

Biological Activity

3-Cyclopentapyrazoleacetic acid, 1,4,5,6-tetrahydro-1-phenyl- (CAS No. 21484-52-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

- Molecular Formula : C14H14N2O2

- Molecular Weight : 242.28 g/mol

- Structure : The compound features a cyclopentapyrazole moiety linked to an acetic acid group and a phenyl substituent.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives related to 3-Cyclopentapyrazoleacetic acid. For instance, chalcone analogues derived from similar structures have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Chalcone Derivatives

A study published in April 2023 explored novel chalcone derivatives with structural similarities to 3-Cyclopentapyrazoleacetic acid. The findings indicated:

- Cell Lines Tested : Mouse (Luc-4T1) and human (MDA-MB-231) breast cancer cell lines.

- Methods : The antiproliferative effects were evaluated using the MTT assay and SRB screening.

- Results :

- Significant inhibition of cell proliferation was observed.

- The derivatives induced cell cycle arrest and increased apoptosis markers (Bax/Bcl2 mRNA ratios).

These results suggest that compounds structurally related to 3-Cyclopentapyrazoleacetic acid may possess similar anticancer properties, warranting further investigation into their mechanisms of action and therapeutic potential .

The biological activity of 3-Cyclopentapyrazoleacetic acid is hypothesized to involve:

- Inhibition of Anti-apoptotic Proteins : Similar compounds have been shown to inhibit proteins such as cIAP1 and BCL2, which are critical for cancer cell survival.

- Induction of Apoptosis : Increased activity of caspases (caspases 3/7) was noted in studies involving related compounds, indicating a potential pathway for inducing apoptosis in cancer cells.

Other Biological Activities

In addition to anticancer effects, preliminary investigations into the compound's activity against other biological targets are ongoing. These include:

Data Table: Summary of Biological Activities

| Activity Type | Related Compound | Cell Line Tested | Key Findings |

|---|---|---|---|

| Anticancer | Chalcone Derivative | Luc-4T1, MDA-MB-231 | Significant inhibition of proliferation; apoptosis induction |

| Anti-inflammatory | TBD | TBD | TBD |

| Neuroprotective | TBD | TBD | TBD |

Q & A

Basic Question: What are the established synthetic routes for 3-cyclopentapyrazoleacetic acid derivatives, and what challenges arise in achieving regioselectivity during cyclization?

Methodological Answer:

The synthesis typically involves a multi-step approach:

Cyclocondensation : Reacting phenylhydrazine with cyclopentanone derivatives to form the tetrahydrocyclopentapyrazole core.

Acetic Acid Sidechain Introduction : Alkylation or nucleophilic substitution at the 3-position using bromoacetic acid derivatives.

Hydrogenation : Partial saturation of the cyclopentapyrazole ring using catalytic hydrogenation (e.g., Pd/C under H₂) .

Challenges include controlling regioselectivity during cyclization due to competing resonance stabilization of intermediates. Researchers often employ in situ NMR or HPLC monitoring to optimize reaction conditions .

Advanced Question: How can computational modeling (e.g., DFT or molecular docking) predict the pharmacological activity of this compound, given its structural similarity to known kinase inhibitors?

Methodological Answer:

DFT Calculations : Analyze electron density distribution to identify reactive sites (e.g., acetic acid moiety for hydrogen bonding).

Docking Studies : Use software like AutoDock Vina to simulate binding to kinase targets (e.g., JAK2 or CDK2), comparing results with structurally related imidazole carboxamide derivatives .

QSAR Modeling : Correlate substituent effects (e.g., phenyl group orientation) with activity data from analogs like 5-(3,3-dimethyltriazeno)imidazole-4-carboxamide .

Basic Question: What spectroscopic techniques are most effective for confirming the stereochemistry of the tetrahydrocyclopentapyrazole ring?

Methodological Answer:

- 1D/2D NMR : Use - HSQC and NOESY to resolve ring conformation and phenyl group orientation.

- X-ray Crystallography : Essential for absolute stereochemical assignment, particularly for the 1,4,5,6-tetrahydro configuration .

- IR Spectroscopy : Confirm hydrogen bonding via carboxylic acid O-H stretches (~2500-3300 cm⁻¹).

Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. anti-inflammatory effects) for this compound?

Methodological Answer:

Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line purity, serum-free media).

Metabolite Profiling : Use LC-MS to identify active metabolites, as seen in cyclophosphamide studies .

Structural Analog Comparison : Cross-reference data with analogs like 3-propylmalic acid derivatives to isolate substituent-specific effects .

Basic Question: What in vitro assays are recommended for preliminary evaluation of this compound’s pharmacological potential?

Methodological Answer:

- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.

- Cell Viability Assays : MTT or resazurin assays in cancer lines (e.g., HeLa or MCF-7), comparing results to triazenoimidazole carboxamides .

- ROS Detection : Assess oxidative stress modulation via DCFH-DA probes, given the acetic acid moiety’s redox activity.

Advanced Question: What strategies optimize the compound’s stability in aqueous media for in vivo studies?

Methodological Answer:

Prodrug Design : Mask the acetic acid group with ester prodrugs (e.g., methyl esters) to enhance lipophilicity.

pH-Dependent Formulations : Use enteric coatings or cyclodextrin complexes, as applied to cyclophosphamide derivatives .

Accelerated Stability Testing : Monitor degradation via HPLC under varying pH/temperature conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.